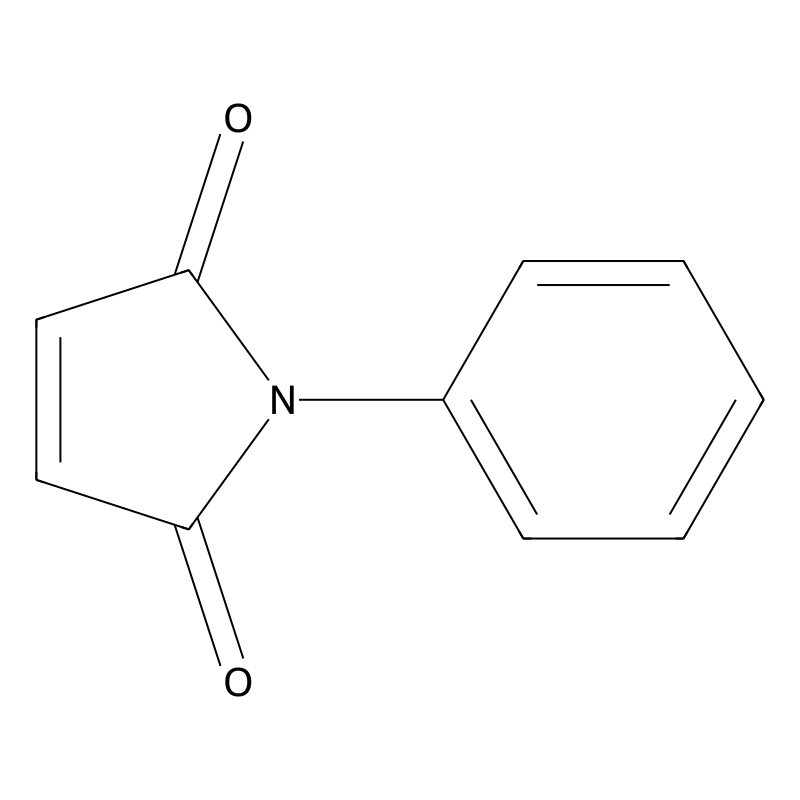N-Phenylmaleimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Michael Acceptor and Bioconjugation
NPM acts as a Michael acceptor, readily reacting with thiol groups present in cysteine residues of proteins. This property allows its use in bioconjugation, a technique for attaching molecules to biomolecules like proteins and antibodies. By attaching NPM to a biomolecule, researchers can introduce functionalities such as fluorescent labels, affinity tags, or drug molecules, enabling various downstream applications like:
- Protein visualization and tracking: NPM can be conjugated to fluorescent dyes, allowing researchers to visualize and track proteins in living cells or tissues.
- Affinity purification: NPM can be linked to a specific molecule, creating an affinity tag that enables researchers to purify the protein of interest from complex mixtures.
- Drug delivery: NPM can be conjugated to therapeutic drugs, potentially aiding in targeted drug delivery to specific cells or tissues.
Enzyme Inhibitor
NPM exhibits inhibitory effects on various enzymes, making it a valuable tool for studying enzyme function and exploring potential therapeutic applications. Some examples include:
- Myeloperoxidase: NPM inhibits myeloperoxidase, an enzyme involved in the inflammatory response. This property suggests its potential in developing anti-inflammatory drugs.
- Monoacylglycerol lipase (MAGL): NPM can inhibit MAGL, an enzyme involved in the breakdown of endocannabinoids, signaling molecules in the nervous system. This property has implications for research on the endocannabinoid system and potential treatments for neurological disorders.
Organic Synthesis
NPM serves as a valuable building block in organic synthesis due to its reactivity and versatility. It participates in various reactions, including:
N-Phenylmaleimide is a yellow crystalline compound with the molecular formula and a molecular weight of approximately 173.17 g/mol. It is classified as an imide, specifically a derivative of maleic anhydride, and is known for its high reactivity, particularly in cycloaddition reactions. The compound is utilized in various industrial applications due to its unique chemical properties, including its ability to enhance the thermal and mechanical properties of polymers .
- Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives when reacted with conjugated dienes. This reaction is crucial for synthesizing complex organic molecules .
- Michael Addition: This compound can undergo Michael addition reactions, where it reacts with nucleophiles to form adducts. This property is exploited in polymer chemistry to create cross-linked structures .
- Reactivity with Azo Compounds: N-Phenylmaleimide can react with azo and diazo compounds, leading to the formation of toxic gases, highlighting the need for careful handling during synthesis and application .
N-Phenylmaleimide can be synthesized through several methods:
- Direct Reaction of Maleic Anhydride and Aniline: This method involves the reaction of maleic anhydride with aniline under controlled conditions to yield N-Phenylmaleimide.
- Cycloaddition Reactions: As previously mentioned, it can be synthesized via Diels-Alder reactions using appropriate diene precursors .
- Modification of Polyethylene Glycol: Recent studies have shown that N-Phenylmaleimide can be introduced into tetra-arm poly(ethylene glycol) structures to create functional gels through Michael addition reactions .
N-Phenylmaleimide has a wide range of applications across various industries:
- Polymer Modification: It is used as a modifier in thermoplastic resins to improve heat resistance and mechanical properties .
- Adhesives and Coatings: The compound serves as an intermediate in the production of adhesives and coatings due to its reactivity and ability to form durable bonds.
- Pharmaceuticals: Its antimicrobial properties make it suitable for use in pharmaceutical formulations and agrochemicals .
- Rubber Vulcanization: It acts as a cross-linking agent in rubber vulcanization processes, enhancing the material's durability and heat resistance .
Studies on N-Phenylmaleimide interactions highlight its role in polymer networks. For instance, when incorporated into poly(ethylene glycol) systems, it enhances the mechanical properties of gels through effective cross-linking via Michael addition reactions. These interactions are crucial for developing soft materials with specific functional characteristics . Additionally, its reactivity with various nucleophiles has been explored to understand its potential applications in drug delivery systems.
Similar Compounds
Several compounds share structural or functional similarities with N-Phenylmaleimide:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Maleic Anhydride | Dicarboxylic acid anhydride | Used primarily as a precursor for other chemical syntheses. |
| N-Methylmaleimide | Methyl group substitution on nitrogen | Exhibits similar reactivity but may differ in solubility. |
| 1,3-Diphenylurea | Urea derivative with phenyl substitutions | Functions differently in biological systems compared to N-Phenylmaleimide. |
| N-Butylmaleimide | Butyl group substitution on nitrogen | Utilized in similar applications but may have different thermal properties. |
N-Phenylmaleimide stands out due to its specific reactivity patterns and versatility in polymer applications, making it a unique compound among its peers.
Physical Description
OtherSolid
XLogP3
Boiling Point
LogP
Melting Point
90.5 °C
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (94.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (93.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (42.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.75%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (93.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
1H-Pyrrole-2,5-dione, 1-phenyl-: ACTIVE








